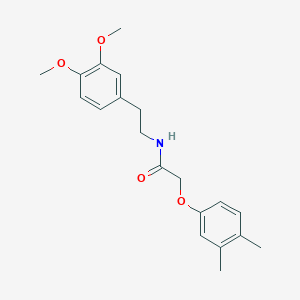

N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds that bind to cannabinoid receptors in the body. URB597 has been found to increase levels of endocannabinoids in the body, leading to potential therapeutic applications in various fields.

Scientific Research Applications

Synthesis Technologies

- A study by Lan-xiang, S. (2011) outlines a new synthesis technology for a similar compound, N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, emphasizing its simplicity, easy purification, and suitability for large-scale production, with a yield of 75.2% (S. Lan-xiang, 2011).

Derivatives and Analogues Synthesis

- Gentles et al. (1991) synthesized various derivatives of 3,4-dimethoxyphenyl(phenyl)acetate, leading to the creation of conformationally restricted dopamine analogues (R. Gentles, D. Middlemiss, G. Proctor, A. Sneddon, 1991).

- Ünver et al. (2011) synthesized 4-(3,4-dimethoxyphenethyl)-5-akyl/aryl-2H-1,2,4-triazol-3(4H)-ones, exhibiting significant antioxidant activities (Y. Ünver, Sevgi Meydanal, K. Sancak, D. Ünlüer, R. Ustabaş, Esra Düğdü, 2011).

Chemical Synthesis and Modification

- Yong-nan, X. (2012) demonstrated a method for brominating aromatic ethers using NBS, enhancing the electrophilic aromatic bromination process (Xu Yong-nan, 2012).

- Spoorthy et al. (2021) worked on synthesizing ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, exploring their antimicrobial activities and docking studies (YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021).

Pharmacological Applications

- Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, finding significant antiulcer activity in some compounds (T. Hosokami, M. Kuretani, K. Higashi, M. Asano, K. Ohya, N. Takasugi, E. Mafune, T. Miki, 1992).

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-14-5-7-17(11-15(14)2)25-13-20(22)21-10-9-16-6-8-18(23-3)19(12-16)24-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITIMVQPZMRHCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine](/img/structure/B2405545.png)

![1,6-Dimethyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2405546.png)

![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine;hydrochloride](/img/structure/B2405556.png)

![(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide](/img/structure/B2405557.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B2405562.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2405564.png)